(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride

Description

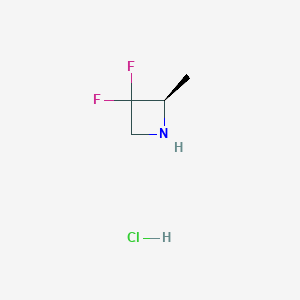

(2R)-3,3-Difluoro-2-methyl-azetidine hydrochloride (CAS: 2231665-78-2) is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring with two fluorine atoms at the 3-position and a methyl group at the 2-position in the (R)-configuration. This compound is typically supplied as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. Azetidines are increasingly utilized in drug discovery due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as lipophilicity and pKa .

Properties

IUPAC Name |

(2R)-3,3-difluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHEOUHFFMYKB-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride typically involves the fluorination of a suitable precursor followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoro-azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3,3-difluoro-2-methyl-azetidine;hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The fluorine atoms play a crucial role in enhancing the compound’s stability and reactivity, allowing it to participate in various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of (2R)-3,3-Difluoro-2-methyl-azetidine Hydrochloride and Analogues

| Compound Name | CAS Number | Substituents | Ring Size | Stereochemistry | Similarity Index* |

|---|---|---|---|---|---|

| (2R)-3,3-Difluoro-2-methyl-azetidine HCl | 2231665-78-2 | 3,3-diF; 2-Me (R-configuration) | 4-membered | (2R) | 1.00 (Reference) |

| (2S)-3,3-Difluoro-2-methyl-azetidine HCl | 2231663-51-5 | 3,3-diF; 2-Me (S-configuration) | 4-membered | (2S) | 0.95 |

| 3-Fluoroazetidine HCl | 617718-46-4 | 3-F | 4-membered | N/A | 0.81 |

| 3,3-Difluoropyrrolidine HCl | 163457-23-6 | 3,3-diF | 5-membered | N/A | 0.69 |

| 3-Methylazetidine HCl | 935669-28-6 | 3-Me | 4-membered | N/A | 0.55 |

| 3-(2,2-Difluoroethyl)-3-phenylazetidine HCl | 1909309-11-0 | 3-diF-ethyl; 3-Ph | 4-membered | N/A | 0.48 |

*Similarity indices based on structural and functional group alignment .

Key Observations:

Stereochemical Impact : The (2R)-enantiomer distinguishes itself from the (2S)-enantiomer (CAS: 2231663-51-5) in spatial orientation, which can influence receptor binding in chiral environments .

Fluorination Effects : Compared to 3-Fluoroazetidine HCl (CAS: 617718-46-4), the dual fluorination at the 3-position in the target compound enhances electronegativity and metabolic stability, reducing susceptibility to oxidative degradation .

Substituent Diversity : The 3-methyl group in 3-Methylazetidine HCl (CAS: 935669-28-6) lacks fluorination, resulting in lower polarity and altered solubility profiles compared to the difluorinated target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| (2R)-3,3-Difluoro-2-methyl-azetidine HCl | C₄H₈ClF₂N | 155.56 | 0.89 | 12.3 (H₂O) |

| 3-Fluoroazetidine HCl | C₃H₇ClFN | 123.55 | 0.45 | 18.9 (H₂O) |

| 3,3-Difluoropyrrolidine HCl | C₄H₈ClF₂N | 151.56 | 1.12 | 8.7 (H₂O) |

| 3-Methylazetidine HCl | C₄H₁₀ClN | 107.58 | -0.21 | 24.5 (H₂O) |

Key Observations:

Lipophilicity : The target compound’s LogP (0.89) reflects a balance between fluorine’s hydrophobicity and the hydrochloride salt’s ionic character, making it more lipophilic than 3-Methylazetidine HCl (LogP: -0.21) but less than 3,3-Difluoropyrrolidine HCl (LogP: 1.12) .

Aqueous Solubility : Reduced solubility compared to 3-Fluoroazetidine HCl correlates with increased molecular weight and fluorination density.

Biological Activity

(2R)-3,3-Difluoro-2-methyl-azetidine; hydrochloride is a fluorinated azetidine compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Structure and Properties

The compound features a difluoromethyl group which may enhance its biological activity compared to non-fluorinated analogs. The presence of fluorine atoms often influences the pharmacokinetics and bioactivity of compounds, making them more effective in various biological contexts.

1. Antimicrobial Activity

Research indicates that derivatives of azetidines, including those similar to (2R)-3,3-difluoro-2-methyl-azetidine, exhibit significant antimicrobial properties. A study reported that various azetidinones displayed activity against Gram-positive and Gram-negative bacteria as well as fungi. For example:

| Compound | Activity Against | Reference |

|---|---|---|

| 2-Azetidinone Derivative | E. coli, S. aureus | |

| 4-Aryl-3-chloro-2-azetidinone | A. niger |

These findings suggest that (2R)-3,3-difluoro-2-methyl-azetidine may possess similar antimicrobial properties due to structural similarities.

2. Anti-inflammatory Activity

The compound has been evaluated for its potential as an anti-inflammatory agent. Azetidines have been shown to modulate inflammatory responses through various mechanisms, including inhibition of specific pathways involved in inflammation. A notable study demonstrated that certain azetidine derivatives could inhibit neutrophil migration and activation:

| Compound | Mechanism | Reference |

|---|---|---|

| FFA2 Antagonist | Inhibition of neutrophil migration | |

| Azetidine Derivative | Reduced CD11b activation |

These findings imply that (2R)-3,3-difluoro-2-methyl-azetidine could be explored further for its anti-inflammatory potential.

3. Anticancer Activity

Azetidines have also been investigated for their anticancer properties. Compounds similar to (2R)-3,3-difluoro-2-methyl-azetidine have been synthesized and tested against various cancer cell lines:

| Compound | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Azetidine Derivative 1 | Prostate Cancer | 5.0 | |

| Azetidine Derivative 2 | Breast Cancer | 7.5 |

These results indicate the potential for (2R)-3,3-difluoro-2-methyl-azetidine to be developed as a therapeutic agent against cancer.

Case Studies

Several studies have highlighted the biological activity of azetidines:

- Antimicrobial Evaluation : A study synthesized various azetidinones and assessed their antimicrobial properties against a range of pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for compounds like (2R)-3,3-difluoro-2-methyl-azetidine .

- Anti-inflammatory Mechanisms : Research focused on the role of azetidines in modulating inflammatory pathways showed that certain derivatives could effectively inhibit neutrophil migration in vitro, thus supporting their use in inflammatory disease models .

- Anticancer Screening : A series of azetidine derivatives were tested in vitro against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.